molecular formula C24H20ClNO2 B11569433 {1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No.: B11569433
M. Wt: 389.9 g/mol
InChI Key: GCHYJFHZZFBOAJ-UHFFFAOYSA-N
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Description

3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the benzoyl and phenoxyethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZOYL-1-[2-(4-CHLORO-3-METHYLPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H20ClNO2

Molecular Weight

389.9 g/mol

IUPAC Name

[1-[2-(4-chloro-3-methylphenoxy)ethyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C24H20ClNO2/c1-17-15-19(11-12-22(17)25)28-14-13-26-16-21(20-9-5-6-10-23(20)26)24(27)18-7-3-2-4-8-18/h2-12,15-16H,13-14H2,1H3

InChI Key

GCHYJFHZZFBOAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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